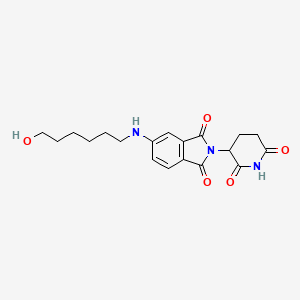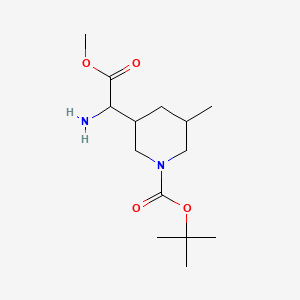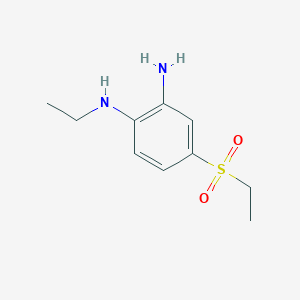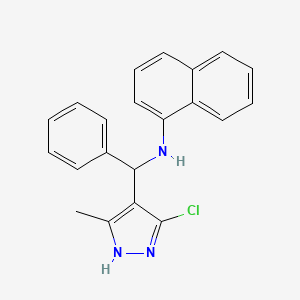![molecular formula C11H7F3N2O B14774749 5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol](/img/structure/B14774749.png)
5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol is a compound that features a trifluoromethyl group attached to a bipyridine structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is attached to. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol typically involves the introduction of the trifluoromethyl group into the bipyridine structure. One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often include the use of a base such as cesium fluoride and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of trifluoromethylated compounds. This method uses readily available organic precursors and fluorine sources to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering electronic properties. This can lead to changes in the activity of the target molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also features a bipyridine structure with trifluoromethyl groups, but with different substitution patterns.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used in various chemical applications.
Trifluoromethylpyridine: Another heterocyclic compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.
Uniqueness: 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol is unique due to its specific substitution pattern and the presence of both a bipyridine structure and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable in specialized applications where other trifluoromethylated compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H7F3N2O |
|---|---|
Molekulargewicht |
240.18 g/mol |
IUPAC-Name |
6-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)7-4-5-8(15-6-7)9-2-1-3-10(17)16-9/h1-6H,(H,16,17) |
InChI-Schlüssel |
BHWBRHPQCAHUJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC(=C1)C2=NC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)
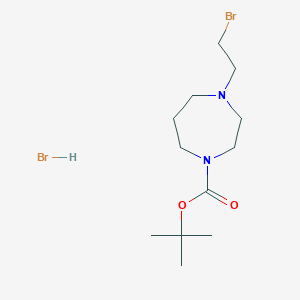
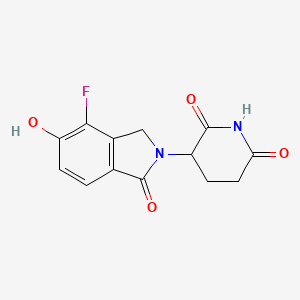
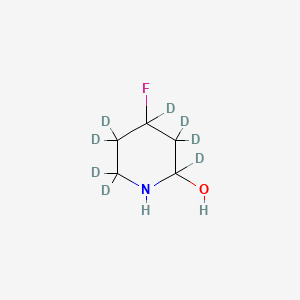
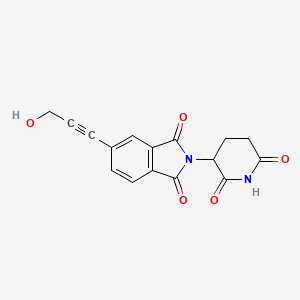
![5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride](/img/structure/B14774704.png)
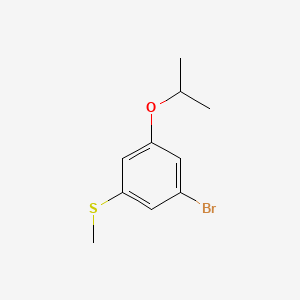
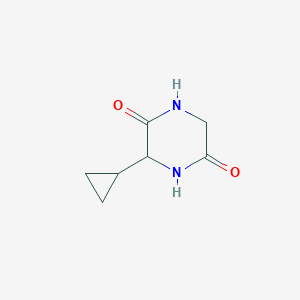
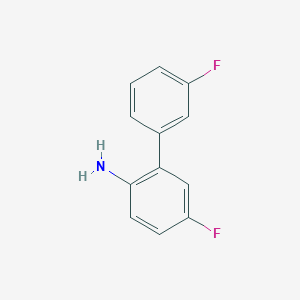
![Tert-butyl 4-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14774726.png)
